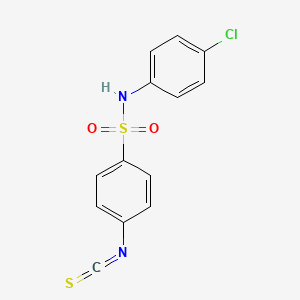

N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide

Overview

Description

N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide, also known as CPITC, is a chemical compound that has a wide range of applications in scientific research. CPITC is a versatile compound that has been used in a variety of biochemical and physiological studies, and its unique properties make it an ideal compound for a variety of laboratory experiments.

Scientific Research Applications

Photooxidation and Nitrosobenzene Reduction

- Photooxidation studies of N-(4-chlorophenyl)-benzenesulfonamide have shown that irradiation in air-saturated solutions produces chloronitrosobenzene and chloronitrobenzene. This process involves the formation of N-peroxide leading to nitro radical anion, which can then be reduced or oxidized to the respective products (Miller & Crosby, 1983). Additionally, the reduction of nitrosobenzene by thiols in alcoholic media, generating azoxybenzenes and anilines, involves rapid coupling of reagents into a covalent adduct, highlighting the complex reaction pathways and potential for generating various derivatives (Montanari, Paradisi, & Scorrano, 1999).

Chemoselective Acylation

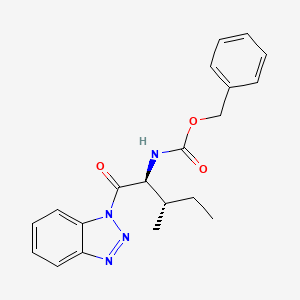

- N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, showing high selectivity and efficiency in acylation reactions carried out in water. This provides a green chemistry approach for selective protection of primary amines and monofunctionalization of diamines (Ebrahimi et al., 2015).

Antibacterial Activity

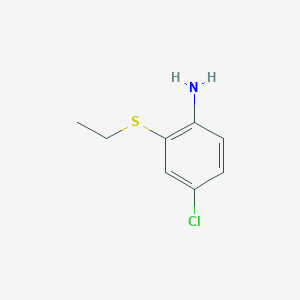

- Synthesis and evaluation of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacterial strains. This research opens up possibilities for developing new antibacterial agents (Sławiński et al., 2013).

Molecular Structure Analysis

- Structural analysis of N-(2-chlorophenyl)carbamoylbenzenesulfonamide and its derivatives has revealed extensive intra- and intermolecular hydrogen bonds, contributing to their stability and potential medicinal applications. This insight into molecular interactions is crucial for the design of novel compounds with enhanced biological activity (Siddiqui et al., 2008).

Mechanism of Action

Target of Action

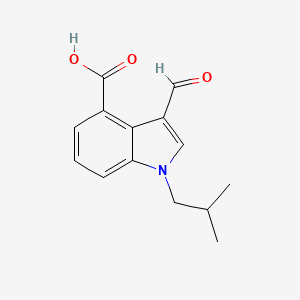

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that this compound may also interfere with lipid metabolism or other related biochemical pathways.

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name |

N-(4-chlorophenyl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c14-10-1-3-12(4-2-10)16-20(17,18)13-7-5-11(6-8-13)15-9-19/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHRHRCJMUYSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

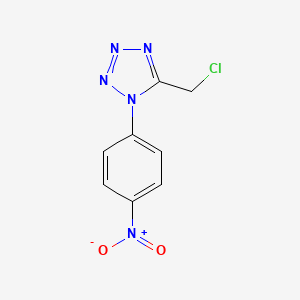

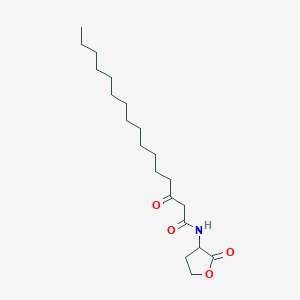

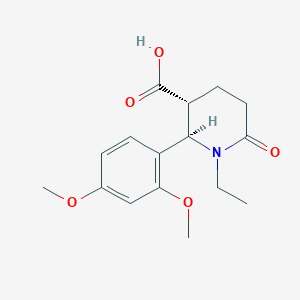

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

amine](/img/structure/B3079661.png)